8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride
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Overview
Description
8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride is a spiro compound characterized by a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiro structure imparts rigidity and three-dimensional properties, making it a valuable scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized spiro derivatives.
Scientific Research Applications
8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex molecules and the development of new chemical reactions.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on proteins and other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride can be compared with other similar spiro compounds, such as:
- 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
- 2-Azaspiro[4.5]decane-7-carboxylic acid hydrochloride
These compounds share the spiro structure but differ in their functional groups and specific applications. The unique combination of rigidity and three-dimensional properties makes this compound particularly valuable for certain applications, such as drug discovery and the development of bioactive molecules.
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-1-2-10(7-8)3-5-11-6-4-10;/h8,11H,1-7H2,(H,12,13);1H |
InChI Key |
HDXQSMHVDIOHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC1C(=O)O.Cl |
Origin of Product |
United States |
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